Neuromedin C is classified as a neuropeptide, which is a type of signaling molecule composed of amino acids that modulate neuronal activity. It is derived from the precursor protein Neuromedin U and has been studied extensively for its interactions with specific receptors, particularly the Neuromedin U receptors (NMUR1 and NMUR2) . The compound is synthesized in various tissues, including the brain and gastrointestinal tract.
The synthesis of Neuromedin C and its derivatives typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of amino acids on a solid support, facilitating the introduction of specific modifications such as the psi-(CH2NH) linkage at position 9.
The molecular formula for Neuromedin C is , with a molecular weight of approximately 1,076.3 g/mol . The specific structure of "ala(1)-leu(9)-psi-(CH2NH)-leu(10)-" includes:
Nuclear Magnetic Resonance (NMR) studies reveal that Neuromedin C adopts a coil-to-helix transition in response to environmental factors such as solvent composition .
Neuromedin C participates in various biochemical reactions primarily through its interaction with G-protein-coupled receptors. The binding of Neuromedin C to NMURs initiates signal transduction pathways that influence cellular responses.
The mechanism of action for Neuromedin C involves its binding to NMUR1 and NMUR2 receptors, leading to activation of G-proteins which subsequently trigger various intracellular signaling pathways. These pathways can influence:
Research indicates that these interactions can lead to physiological effects such as increased food intake and modulation of pain responses .
Neuromedin C exhibits several key physical and chemical properties:
Analytical techniques such as mass spectrometry confirm its molecular weight and purity post-synthesis .
Neuromedin C has several potential applications in scientific research and therapeutics:
Neuromedin C (NMC), a bombesin-like decapeptide (Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH₂), is a highly conserved mammalian neuropeptide with dual roles in the central nervous system (CNS) and gastrointestinal tract [3] [6]. Its C-terminal octapeptide (His-Leu-Met-NH₂) exhibits sequence homology with gastrin-releasing peptide (GRP), enabling shared receptor binding. The N-terminal region (Gly¹-Asn²-His³) forms an amino-terminal copper/nickel binding (ATCUN) motif, critical for metal ion coordination [6] [8]. This motif confers redox activity and influences peptide stability in physiological environments.
Table 1: Primary Sequence Comparison of Neuromedin C and Related Peptides
Peptide | Amino Acid Sequence | Receptor Specificity |
---|---|---|
Neuromedin C | Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH₂ | BB2R (GRPR) |
Gastrin-Releasing Peptide (GRP) | Val-Pro-Leu-Pro-Ala-Gly-Gly-Gly-Thr-Val-Leu-Thr-Lys-Met-Tyr-Pro-Arg-Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH₂ | BB2R |
Bombesin | pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂ | BB1R/BB2R |
NMC shares its C-terminal sequence with GRP (residues 18–27 of human GRP), explaining their overlapping affinity for the bombesin receptor subtype 2 (BB2R) [3] [6]. Unlike bombesin—which activates both BB1R (NMB-preferring) and BB2R (GRP-preferring)—NMC exhibits selective agonism toward BB2R. This selectivity arises from its truncated structure, which lacks bombesin’s N-terminal pyroglutamate and conserved mid-region residues critical for BB1R binding. Consequently, NMC influences smooth muscle contraction, hormone secretion, and tumor growth via BB2R-mediated pathways [1] [6].
The ATCUN motif (Gly¹-Asn²-His³) chelates divalent metal ions (Cu²⁺, Ni²⁺) via a square-planar geometry. Coordination involves: (1) the N-terminal α-amino group, (2) two deprotonated backbone amide nitrogens (Gly¹, Asn²), and (3) the imidazole δ-nitrogen of His³ [6] [8]. Thermodynamic studies reveal high-affinity Cu²⁺ binding (log K = 16.2 at pH 7.4), which stabilizes the N-terminal α-helix and may modulate receptor interactions. Ni²⁺ binding (log K = 14.1) is weaker but biologically relevant due to its potential to disrupt copper homeostasis in the CNS [6].
In aqueous solution, NMC adopts a disordered backbone with nascent helical tendencies at the C-terminus (Leu⁹-Met¹⁰). Nuclear Overhauser Effect (NOE) data reveal weak dαN(i,i+3) and dαN(i,i+4) contacts between His⁸-Leu⁹-Met¹⁰, suggesting transient ₃₁₀-helical turns [8]. Trp⁴ serves as a conformational reporter, with its indole ring exhibiting restricted mobility due to hydrophobic clustering with Ala⁵ and Val⁶. Upon trifluoroethanol (TFE) titration, NMC undergoes a progressive coil→helix transition: 20% TFE induces C-terminal helix formation (residues 7–10), while >30% TFE extends helicity to the N-terminus (residues 1–4) [8].
Metal binding remodels NMC’s tertiary structure:
Table 2: Thermodynamic Parameters of Metal-NMC Complexes
Metal Ion | log K (pH 7.4) | ΔH (kJ/mol) | ΔS (J/mol·K) | Coordination Geometry |
---|---|---|---|---|
Cu²⁺ | 16.2 | -98.3 | +65.1 | Square-planar (4N) |
Ni²⁺ | 14.1 | -75.6 | +32.7 | Square-planar (4N) |
Co²⁺ | 7.8 | -42.1 | -18.9 | Octahedral (6N) |
The Ala¹-Leu⁹-ψ-(CH₂NH)-Leu¹⁰ analog incorporates a reduced peptide bond (ψ-[CH₂NH]) between Leu⁹ and Leu¹⁰, replacing the native amide carbonyl (-C=O-) with a methylene group (-CH₂-). This modification aims to:
The ψ-[CH₂NH] modification confers distinct biophysical properties:
Table 3: Structural and Functional Comparison of NMC and Its Analog
Property | Native Neuromedin C | Ala¹-Leu⁹-ψ-[CH₂NH]-Leu¹⁰ Analog |
---|---|---|
Primary Sequence | Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH₂ | Ala-Asn-His-Trp-Ala-Val-Gly-His-Leuψ[CH₂NH]Leu-NH₂ |
C-Terminal Bond | -Leu⁹-CO-NH-Met¹⁰- | -Leu⁹-CH₂-NH-Leu¹⁰- |
Proteolytic Half-life | 2.1 ± 0.3 h | >12 h |
α-Helicity (SDS micelles) | 48% | 30% |
BB2R IC₅₀ | 2.3 nM | 8.7 nM |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7